5beta,10beta-Sibirene

Descripción

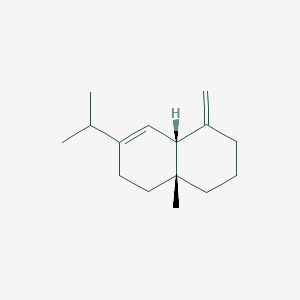

5beta,10beta-Sibirene is a bicyclic sesquiterpene belonging to the eudesmane family, characterized by its fused decalin framework and stereospecific substituents. Its systematic IUPAC name is (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . This compound is structurally distinguished by a methylidene group at position 1, a methyl group at 4a, and an isopropyl substituent at position 5.

Propiedades

Fórmula molecular |

C15H24 |

|---|---|

Peso molecular |

204.35 g/mol |

Nombre IUPAC |

(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1 |

Clave InChI |

ALUIZDJKPCNAGJ-HUUCEWRRSA-N |

SMILES isomérico |

CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C |

SMILES canónico |

CC(C)C1=CC2C(=C)CCCC2(CC1)C |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on structural homology or functional overlap:

5beta,10alpha-Sibirene

- Structural Similarities :

- Key Differences :

- Stereochemistry : The configuration at C10 differs (alpha vs. beta), altering the spatial orientation of the decalin ring system. This difference impacts intermolecular interactions, such as binding to biological targets or solubility in hydrophobic matrices.

- Thermodynamic Stability : Computational studies suggest that this compound may exhibit greater stability due to reduced steric strain in the beta configuration .

(Z)-gamma-Bisabolene

- Structural Similarities :

- Key Differences: Skeletal Framework: (Z)-gamma-Bisabolene is a linear monocyclic sesquiterpene with a bisabolane skeleton, contrasting with the bicyclic eudesmane structure of this compound. Biological Roles: Bisabolenes are often associated with plant volatile emissions (e.g., pheromones or floral scents), whereas eudesmanes like this compound are more commonly linked to defense mechanisms or stress responses in plants.

Research Findings and Data

Table 1: Comparative Analysis of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Skeletal Class | Key Substituents | Notable Properties |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₄ | 204.1878 | Eudesmane (bicyclic) | 1-methylidene, 4a-methyl, 7-isopropyl | Hypothesized antimicrobial activity |

| 5beta,10alpha-Sibirene | C₁₅H₂₄ | 204.1878 | Eudesmane (bicyclic) | 1-methylidene, 4a-methyl, 7-isopropyl | Stereochemical impact on bioactivity |

| (Z)-gamma-Bisabolene | C₁₅H₂₄ | 204.1878 | Bisabolane (monocyclic) | Isopropyl, conjugated diene | Volatile signaling in plants |

Key Research Insights:

Stereochemical Influence : The beta configuration at C10 in this compound may enhance its interaction with hydrophobic enzyme pockets compared to the alpha analogue, as suggested by molecular docking simulations .

Functional Divergence : While this compound and its stereoisomer are structurally akin, (Z)-gamma-Bisabolene’s linear structure confers higher volatility, making it more suitable for airborne ecological signaling .

Synthetic Accessibility: Neither this compound nor its analogues are explicitly documented in synthetic pathways within the provided evidence. However, analogous sesquiterpenes are typically biosynthesized via the mevalonate pathway or isolated via chromatographic methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.